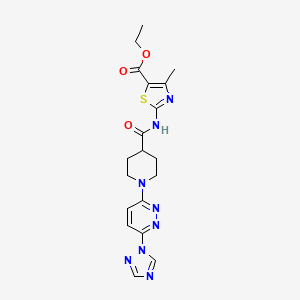

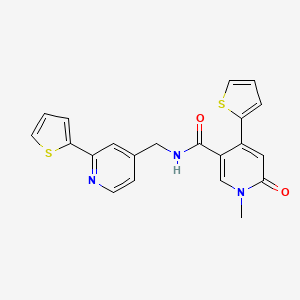

1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline” belong to a class of organic compounds known as sulfonylanilines . These are compounds containing an aniline moiety, which is para-substituted by a sulfonyl group .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . This allows for the visualization of the atomic and molecular structure of a crystal .Chemical Reactions Analysis

Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, common in reactions involving aromatic rings . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation .Applications De Recherche Scientifique

Metabolic Pathways and Biotransformation

1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is involved in complex metabolic pathways and biotransformation processes within the human body. Studies have identified numerous metabolites resulting from the administration of related compounds, demonstrating extensive metabolism and elimination primarily through feces. For instance, the elucidation of the metabolic pathways of Almorexant, a tetrahydroisoquinoline derivative, revealed the formation of multiple metabolites, highlighting the compound's extensive biotransformation (Dingemanse et al., 2013). Similarly, research on the metabolism of phenolic antioxidants like 3,5-di-tert-butyl-4-hydroxyanisole (Topanol 354) has provided insights into the biotransformation processes in humans, rats, and dogs, revealing the formation of various metabolites through conjugation with glucuronic or sulfonic acid (Daniel et al., 1973).

Neurological Implications

The study of tetrahydroisoquinolines and related compounds has implications for understanding neurological disorders such as Parkinson's disease. Research has proposed endogenous analogs of MPTP, including tetrahydroisoquinolines, as potential neurotoxins contributing to Parkinson's disease through N-methylation processes. These compounds are bioactivated into neurotoxins in genetically predisposed individuals, suggesting a link between tetrahydroisoquinoline metabolism and the pathogenesis of Parkinson's disease (Matsubara et al., 2002; Aoyama et al., 2000).

Environmental and Human Health Concerns

Investigations into the presence and biotransformation of synthetic phenolic antioxidants (SPAs), including butylated hydroxytoluene (BHT), have raised concerns about human exposure to these compounds. Studies have detected SPAs and their metabolites in human samples, indicating widespread exposure. The research suggests that SPAs can cross the placenta, posing potential risks to fetal health (Du et al., 2019). Another study highlighted the importance of understanding irritant reactions to contact allergens and the role of synthetic compounds in allergic responses (Geier et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research could focus on the design of selective and more potent inhibitors of alpha-carbonic anhydrase that may lead to novel antimicrobials . Additionally, the study of the structure and physical and chemical properties of these compounds is an important task of modern inorganic and physical chemistry, as well as materials science .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-15-7-12-19-16(14-15)6-5-13-21(19)24(22,23)18-10-8-17(9-11-18)20(2,3)4/h7-12,14H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPACZNSFSPHFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)

![1-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2793770.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2793775.png)

![N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2793781.png)